![molecular formula C10H12O3 B2672502 2-(2,6-Dimethylphenyl)-2-hydroxyacetic acid CAS No. 99186-43-3](/img/structure/B2672502.png)
2-(2,6-Dimethylphenyl)-2-hydroxyacetic acid
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Overview
Description
“2-(2,6-Dimethylphenyl)-2-hydroxyacetic acid” is a chemical compound with the molecular formula C10H12O2 . It is also known as “(2,6-dimethylphenyl)acetic acid” and has a molecular weight of 164.2 . The compound is stored at room temperature and is available in solid form .
Molecular Structure Analysis
The InChI code for the compound is 1S/C10H12O2/c1-7-4-3-5-8(2)9(7)6-10(11)12/h3-5H,6H2,1-2H3,(H,11,12)
. This indicates the presence of 10 carbon atoms, 12 hydrogen atoms, and 2 oxygen atoms in the molecule. The exact molecular structure would require further analysis using techniques such as X-ray crystallography.
Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 164.2 . The InChI code for the compound is 1S/C10H12O2/c1-7-4-3-5-8(2)9(7)6-10(11)12/h3-5H,6H2,1-2H3,(H,11,12)
. Further physical and chemical properties such as melting point, boiling point, solubility, etc., would require additional research.
Scientific Research Applications
- Application : In gas chromatography, cyclodextrins (CDs) serve as chiral selectors. Octakis 2,3-Di-O-acetyl-6-O-tert-butyldimethylsilyl-gamma-cyclodextrin (TBDMSDAGCD) is a commonly used CD. Researchers have studied the enantiorecognition of test compounds, including mandelic acid derivatives, using TBDMSDAGCD. The hydrogen donor abilities of these compounds influence their chiral selectivities .
- Application : The synthesis process involves converting 2,6-DKN to dimethyl 2,6-naphthalene dicarboxylate (2,6-NDC), which is then copolymerized with ethylene glycol to produce PEN. 2,6-Dimethylmandelic acid could play a role in this process .
- Application : Meso-diaminopimelate dehydrogenase (DAPDH) and mutant enzymes are biocatalysts used to convert 2-keto acids to D-amino acids. These enzymes can potentially be applied to bulky 2-keto acids, such as phenylglyoxylic acid, 2-oxo-4-phenylbutyric acid, and indole-3-pyruvic acid, where 2,6-Dimethylmandelic acid derivatives may find relevance .
Chiral Separation in Gas Chromatography
Selective Synthesis of 2,6-Triad Dimethylnaphthalene Isomers
Enantioselective Reductive Amination of Bulky 2-Keto Acids
Safety and Hazards
The compound is classified under the GHS07 hazard class . It has hazard statements H302-H315-H319-H332-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation . The precautionary statements include P261-P280-P305+P351+P338, advising to avoid breathing dust, wear protective gloves/clothing/eye protection/face protection, and if in eyes, rinse cautiously with water for several minutes .
Future Directions
The compound “2-(2,6-Dimethylphenyl)-2-hydroxyacetic acid” and its analogs have potential applications in the field of non-steroidal anti-inflammatory drugs (NSAIDs) . They have been investigated as therapeutics for neurodegenerative and amyloid diseases as well as cancer . Future research could focus on exploring these therapeutic applications further.
properties
IUPAC Name |
2-(2,6-dimethylphenyl)-2-hydroxyacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-6-4-3-5-7(2)8(6)9(11)10(12)13/h3-5,9,11H,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXJTUGFHYVMYMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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